Cas no 338396-48-8 (N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide)

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide
- CS-0367606
- 2F-906
- N-[2-(2-hydroxyethylamino)-2-oxoethyl]-4-methoxybenzamide
- N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide
- AKOS005069998
- MFCD00140894
- N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide
- N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl} -4-methoxybenzenecarboxamide
- 338396-48-8
-
- MDL: MFCD00140894
- インチ: InChI=1S/C12H16N2O4/c1-18-10-4-2-9(3-5-10)12(17)14-8-11(16)13-6-7-15/h2-5,15H,6-8H2,1H3,(H,13,16)(H,14,17)
- InChIKey: BAPHZJBZBMQNNM-UHFFFAOYSA-N
計算された属性
- 精确分子量: 252.11100700Da
- 同位素质量: 252.11100700Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 87.7Ų
じっけんとくせい
- ゆうかいてん: 148-150°C
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide Security Information
- HazardClass:IRRITANT
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB156322-5 g |
N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide |
338396-48-8 | 5g |
€1,290.80 | 2022-09-01 | ||
abcr | AB156322-1g |
N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide; . |
338396-48-8 | 1g |
€478.80 | 2024-04-17 | ||
A2B Chem LLC | AI70970-5g |
N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide |
338396-48-8 | >95% | 5g |
$1328.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438276-5g |
N-(2-((2-hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide |
338396-48-8 | 95+% | 5g |
¥6242.00 | 2024-05-18 | |
Ambeed | A354964-1g |
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide |
338396-48-8 | 95+% | 1g |
$217.0 | 2024-04-19 | |
abcr | AB156322-1 g |
N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide |
338396-48-8 | 1g |
€455.60 | 2022-09-01 | ||
abcr | AB156322-500mg |
N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide; . |
338396-48-8 | 500mg |
€315.00 | 2024-04-17 | ||
A2B Chem LLC | AI70970-1mg |
N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide |
338396-48-8 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI70970-500mg |
N-(2-hydroxyethyl)-2-[(4-methoxyphenyl)formamido]acetamide |
338396-48-8 | >95% | 500mg |
$392.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438276-1g |
N-(2-((2-hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide |
338396-48-8 | 95+% | 1g |
¥1789.00 | 2024-05-18 |
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamideに関する追加情報
Recent Advances in the Study of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide (CAS: 338396-48-8)
The compound N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide (CAS: 338396-48-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The presence of both a hydroxyethylamino and a methoxybenzamide moiety suggests possible interactions with biological targets, making it a promising candidate for drug development.
Recent studies have focused on elucidating the pharmacological properties of this compound. One key area of investigation has been its potential as an inhibitor of specific enzymes involved in inflammatory pathways. Preliminary in vitro assays have demonstrated moderate inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest that N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide could serve as a lead compound for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory potential, researchers have also explored the compound's role in modulating cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that this molecule exhibits selective binding affinity for certain G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of various diseases, including cancer and metabolic disorders. The study utilized molecular docking simulations and surface plasmon resonance (SPR) assays to characterize these interactions, providing valuable insights into the compound's mechanism of action.
Another significant development involves the synthesis and optimization of derivatives of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide. Researchers have employed structure-activity relationship (SAR) studies to identify modifications that enhance its biological activity and pharmacokinetic properties. For instance, the introduction of halogen substituents on the benzamide ring has been shown to improve binding affinity and metabolic stability, as evidenced by recent in vivo pharmacokinetic studies.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. Nevertheless, the growing body of research underscores the potential of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide as a versatile scaffold for drug discovery.
In conclusion, the latest research on N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)-4-methoxybenzamide (CAS: 338396-48-8) highlights its multifaceted pharmacological properties and its potential as a lead compound in the development of novel therapeutics. Continued efforts in structural optimization and mechanistic studies will be crucial in unlocking its full therapeutic potential.
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